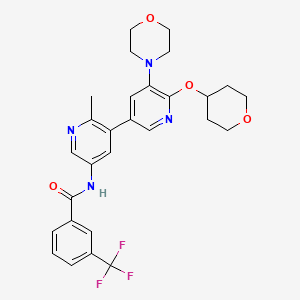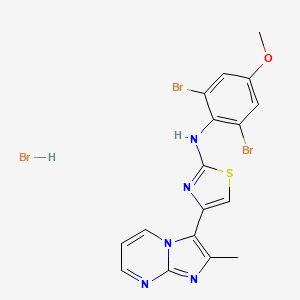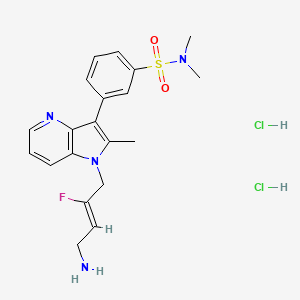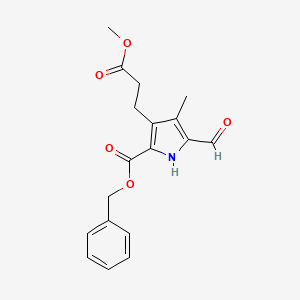
RAF709
Descripción general
Descripción
RAF709 es un nuevo inhibidor de la cinasa ATP-competitivo con alta potencia y selectividad contra las cinasas RAF. Exhibe un modo único de inhibición de RAF, mostrando igual actividad contra los monómeros y dímeros de RAF. Este compuesto ha demostrado propiedades antitumorales significativas, particularmente en tumores impulsados por RAS o BRAF mutantes .
Aplicaciones Científicas De Investigación
RAF709 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como una herramienta valiosa para estudiar la inhibición de la cinasa y la vía de señalización RAF/MEK/ERK.
Biología: this compound se utiliza para investigar el papel de las cinasas RAF en las funciones celulares como la regulación del ciclo celular, la proliferación, la supervivencia y la migración.
Medicina: El compuesto ha mostrado una prometedora actividad antitumoral en modelos preclínicos, particularmente en tumores que albergan mutaciones BRAF o RAS. Se está explorando su potencial para tratar varios tipos de cáncer.
Industria: This compound se utiliza en el desarrollo de inhibidores de RAF de próxima generación con propiedades farmacológicas mejoradas
Mecanismo De Acción
RAF709 ejerce sus efectos inhibiendo selectivamente las cinasas RAF, que son cinasas de proteínas específicas de serina-treonina. Estas cinasas activan la cascada MEK/ERK aguas abajo de RAS, regulando las respuestas celulares a las señales extracelulares. This compound inhibe la actividad de señalización de MAPK en modelos tumorales que albergan alteraciones BRAF V600 o señalización impulsada por N- y KRAS mutantes. Esta inhibición conduce a una reducción de la proliferación celular y la regresión tumoral .
Análisis Bioquímico
Biochemical Properties
RAF709 exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors such as vemurafenib, showing equal activity against both RAF monomers and dimers . It inhibits MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling .
Cellular Effects
This compound demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . It inhibits tumor cell proliferation, leading to cell-cycle arrest in the G1 phase with a concomitant increase of cells in sub-G1, indicating cell death .
Molecular Mechanism
This compound inhibits MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling, with minimal paradoxical activation of wild-type RAF . It interacts with c-Raf, resulting in the activation of downstream c-Raf/MEK/ERK pathway and the upregulation of core cell proliferation genes such as MYC and JUN .
Temporal Effects in Laboratory Settings
This compound demonstrates a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation . It elicits regression of primary human tumor-derived xenograft models with BRAF, NRAS, or KRAS mutations with excellent tolerability .
Dosage Effects in Animal Models
In murine xenograft models, this compound demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations . The effects of this compound vary with different dosages, and it has been shown to have excellent tolerability .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway, which plays a major role in the regulation of cellular functions such as cell-cycle regulation, proliferation, survival, and migration .
Métodos De Preparación
La síntesis de RAF709 implica un enfoque basado en la estructura que condujo a una serie de piridinas con una cadena lateral de alcohol. Esta cadena lateral interactúa con el bucle DFG, mejorando significativamente la potencia celular. La ruta sintética incluye el uso de varios reactivos y condiciones para lograr la selectividad y la potencia deseadas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto, asegurando que cumpla con las propiedades farmacológicas requeridas .
Análisis De Reacciones Químicas
RAF709 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.
Sustitución: this compound puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
RAF709 se compara con otros compuestos similares, como vemurafenib y trametinib. A diferencia de vemurafenib, que se dirige principalmente a los monómeros de RAF, this compound muestra una actividad igual contra los monómeros y dímeros de RAF. Esta propiedad única hace que this compound sea más efectivo para inhibir la señalización de MAPK en tumores con mutaciones BRAF o RAS. Otros compuestos similares incluyen dabrafenib y LXH254, que también se dirigen a las cinasas RAF pero difieren en su selectividad y potencia .
Propiedades
IUPAC Name |
N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMINFUAIDIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: RAF709 is an ATP-competitive kinase inhibitor that exhibits high potency and selectivity against RAF kinases [, ]. Unlike other RAF inhibitors, this compound demonstrates equal activity against both RAF monomers and dimers []. This unique characteristic allows it to inhibit MAPK signaling in tumors driven by BRAF mutations (including the common BRAFV600E), as well as those driven by mutant N- and KRAS []. This inhibition occurs with minimal paradoxical activation of wild-type RAF, leading to selective antitumor activity [].
A: The development of this compound involved a focus on drug-like properties and selectivity [, ]. A key challenge was balancing solubility with potent cellular activity, specifically the suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. This led to a change from an N-methylpyridone moiety to a tetrahydropyranyl oxy-pyridine derivative, enhancing solubility without compromising activity []. Further optimization to improve cell potency and mitigate human intrinsic clearance resulted in the discovery of LXH254 (a derivative of this compound) currently in phase 1 clinical trials [].
A: this compound has shown promising results in both in vitro and in vivo studies. It effectively inhibited cell growth in cell lines harboring BRAF, NRAS, or KRAS mutations []. In vivo, it demonstrated a direct pharmacokinetic/pharmacodynamic relationship in KRAS mutant tumor models and caused regression of human tumor xenografts with BRAF, NRAS, or KRAS mutations, all while displaying excellent tolerability [].
A: While this compound demonstrated efficacy and selectivity, its high human intrinsic clearance hindered further development []. This spurred the development of LXH254, a derivative of this compound, which addressed the clearance issue while retaining the desired potency and selectivity []. LXH254's promising profile has led to its advancement into phase 1 clinical trials [].
A: Research suggests that BRAF inhibitors (BRAFi) can paradoxically stimulate cancer-associated fibroblasts (CAFs) in BRAF-mutant melanoma, promoting tumor progression []. Interestingly, this effect appears to be specific to BRAFi and not observed with CRAF inhibitors or pan-RAF inhibitors like this compound []. This observation, though requiring further investigation, highlights the potential of this compound as a valuable tool to dissect the complexities of RAF signaling and its role in the tumor microenvironment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)






![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)


